molecular formula C22H22FN7O B2401752 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-27-3

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2401752
M. Wt: 419.464
InChI Key: FALNUXBHGLDZIX-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been studied for its potential as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .


Synthesis Analysis

The compound was synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates and the compound 5 .


Molecular Structure Analysis

The compound contains a benzene ring linked to a pyridine ring through a CC or CN bond . Further structural details may require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound was synthesized through a series of reactions, including an intramolecular condensation reaction . The compound with the best acetylcholinesterase activity was found to be compound 6b .

Scientific Research Applications

Heterocyclic Synthesis

  • A study by Ho and Suen (2013) in the Journal of Chemistry focused on synthesizing novel derivatives incorporating a pyrimidine moiety, like the compound . This research is significant for the development of new chemical entities in pharmaceuticals and materials science (Ho & Suen, 2013).

Antipsychotic Potential

  • Raviña et al. (2000) explored the synthesis of compounds with structures similar to the one , showing potential as antipsychotic agents. This study is crucial for the development of new therapeutic options for mental health disorders (Raviña et al., 2000).

Antimicrobial Activity

  • Research by Yurttaş et al. (2016) in Phosphorus, Sulfur, and Silicon and the Related Elements demonstrated that compounds with a pyrimidinyl piperazin moiety exhibit significant antimicrobial activity. This highlights the compound's potential in addressing bacterial resistance (Yurttaş et al., 2016).

Anticonvulsant Properties

  • Severina et al. (2021) in the Research Journal of Pharmacy and Technology discussed "Epimidin," a compound structurally related to the one , showcasing its promise as a new anticonvulsant drug. This finding is significant for neurological disorder treatments (Severina et al., 2021).

Anticancer Activity

  • Abdellatif et al. (2014) in Molecules found that pyrazolo[3,4-d]pyrimidin-4-one derivatives, akin to the compound , revealed potent antitumor activity, particularly against breast adenocarcinoma. This suggests potential therapeutic applications in oncology (Abdellatif et al., 2014).

Bioactivity and Synthesis

  • Nassar et al. (2016) in Medicinal Chemistry synthesized derivatives of pyrazolo pyrimidine, structurally related to the compound , and evaluated their antiproliferative activities. This research contributes to drug discovery efforts in cancer treatment (Nassar et al., 2016).

properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c1-31-16-8-6-15(7-9-16)25-20-17-14-24-28-21(17)27-22(26-20)30-12-10-29(11-13-30)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNUXBHGLDZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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